molecular formula C24H21N3O4 B14977663 N-benzyl-2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-benzyl-2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B14977663
M. Wt: 415.4 g/mol
InChI Key: QQYQTIOQPZEKNI-UHFFFAOYSA-N
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Description

N-benzyl-2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that belongs to the class of phenoxy acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an aromatic carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

    Introduction of the methoxy group: The methoxy group can be introduced through methylation of the corresponding phenol using methyl iodide (CH3I) and a base like potassium carbonate (K2CO3).

    Coupling with phenoxy acetamide: The final step involves coupling the oxadiazole derivative with phenoxy acetamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The oxadiazole ring can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium azide (NaN3) in polar aprotic solvents.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to its targets, leading to increased biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(3-chlorophenoxy)acetamide
  • N-benzyl-2-(2-tert-butylphenoxy)acetamide
  • N-benzyl-2-(4-methoxyphenoxy)acetamide

Uniqueness

N-benzyl-2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to the presence of the oxadiazole ring and the methoxyphenyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

N-benzyl-2-[3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C24H21N3O4/c1-29-21-13-6-5-12-20(21)24-26-23(27-31-24)18-10-7-11-19(14-18)30-16-22(28)25-15-17-8-3-2-4-9-17/h2-14H,15-16H2,1H3,(H,25,28)

InChI Key

QQYQTIOQPZEKNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)OCC(=O)NCC4=CC=CC=C4

Origin of Product

United States

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